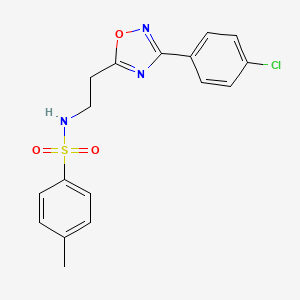
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide, commonly known as CMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMBS belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CMBS involves the inhibition of ion channels and transporters. CMBS binds to the extracellular domain of ion channels and transporters, preventing the movement of ions across the cell membrane. This inhibition leads to a decrease in ion transport and a corresponding decrease in cellular activity. The precise mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBS are diverse and depend on the specific ion channel or transporter being targeted. Inhibition of CFTR by CMBS has been shown to increase airway surface liquid volume, making it a potential therapeutic for the treatment of cystic fibrosis. Inhibition of CaCC by CMBS has been shown to decrease blood pressure, making it a potential therapeutic for the treatment of hypertension. Other potential applications of CMBS include the treatment of epilepsy, chronic pain, and cancer.
実験室実験の利点と制限
One of the main advantages of CMBS for lab experiments is its high purity and reliability. The synthesis of CMBS has been optimized for high yield and purity, making it a cost-effective and reliable compound for scientific research. However, one limitation of CMBS is its specificity for certain ion channels and transporters. This specificity limits its potential applications and requires careful consideration when designing experiments.
将来の方向性
There are several future directions for the study of CMBS. One potential direction is the development of more specific inhibitors for ion channels and transporters. This would allow for more precise targeting of cellular activity and could lead to the development of new therapeutics for a wide range of diseases. Another potential direction is the study of the long-term effects of CMBS inhibition on cellular function and health. This could provide valuable insights into the mechanisms of ion channel and transporter activity and could lead to the development of new treatments for chronic diseases. Overall, the study of CMBS has the potential to significantly advance our understanding of cellular function and disease pathology.
合成法
The synthesis of CMBS involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene oxide to form N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide. The synthesis of CMBS has been optimized for high yield and purity, making it a reliable and cost-effective compound for scientific research.
科学的研究の応用
CMBS has been extensively studied for its potential applications in scientific research. One of the main applications of CMBS is in the study of ion channels and transporters. CMBS has been found to inhibit the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This inhibition has been shown to have therapeutic potential in the treatment of diseases such as cystic fibrosis and hypertension.
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-12-2-8-15(9-3-12)25(22,23)19-11-10-16-20-17(21-24-16)13-4-6-14(18)7-5-13/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFVAEUUNBRQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


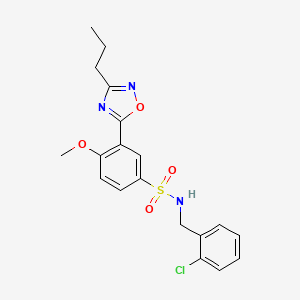
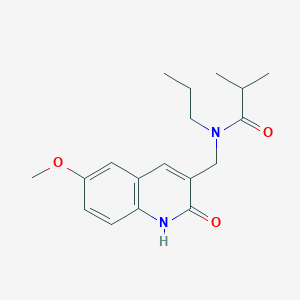

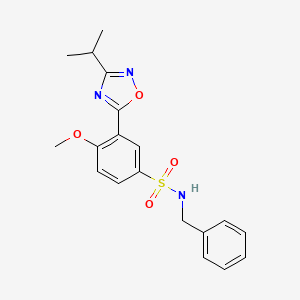


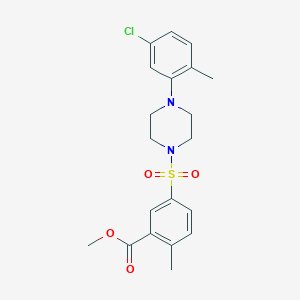

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
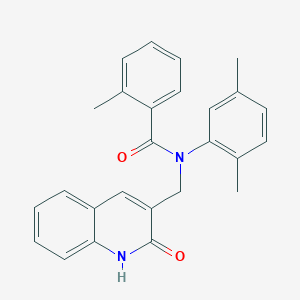
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
